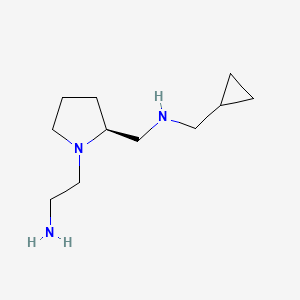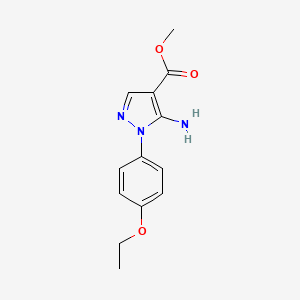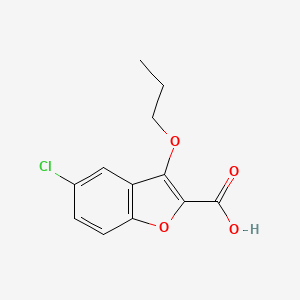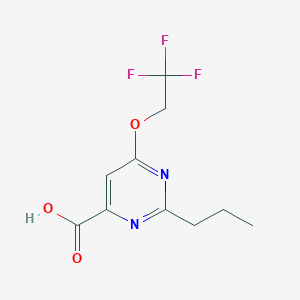
2-Propyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C10H11F3N2O3 and a molecular weight of 264.20 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a propyl group, a trifluoroethoxy group, and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-Propyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and an amidine.
Introduction of the propyl group: The propyl group can be introduced via an alkylation reaction using a suitable propylating agent.
Introduction of the trifluoroethoxy group: The trifluoroethoxy group can be introduced through a nucleophilic substitution reaction using 2,2,2-trifluoroethanol.
Introduction of the carboxylic acid group: The carboxylic acid group can be introduced via a carboxylation reaction using carbon dioxide.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
2-Propyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under suitable conditions, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Propyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals
Mecanismo De Acción
The mechanism of action of 2-Propyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
2-Propyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid can be compared with other similar compounds, such as:
6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid: This compound lacks the propyl group, which may result in different chemical and biological properties.
2-Propylpyrimidine-4-carboxylic acid:
6-(2,2,2-Trifluoroethoxy)pyrimidine: This compound lacks the carboxylic acid group, which may influence its solubility and reactivity
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H11F3N2O3 |
|---|---|
Peso molecular |
264.20 g/mol |
Nombre IUPAC |
2-propyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H11F3N2O3/c1-2-3-7-14-6(9(16)17)4-8(15-7)18-5-10(11,12)13/h4H,2-3,5H2,1H3,(H,16,17) |
Clave InChI |
POCIGKPAMPPUSM-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=CC(=N1)OCC(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


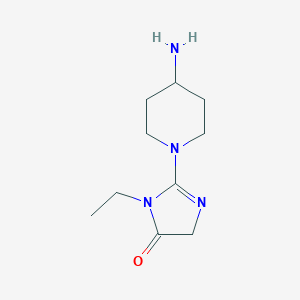
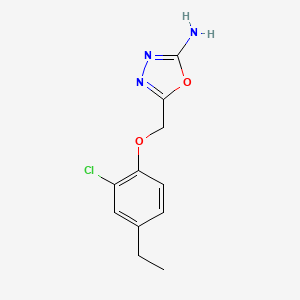

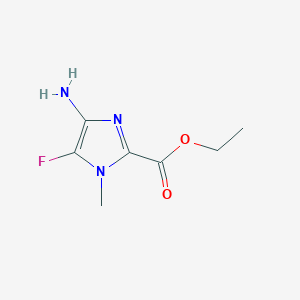
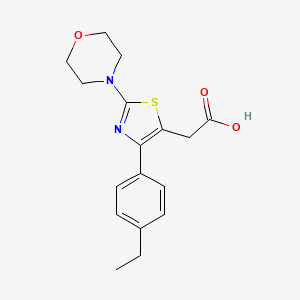
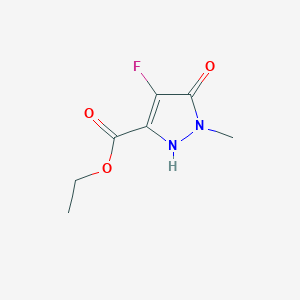
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B11794804.png)

